molecular formula C15H15NO B14265562 4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one CAS No. 138452-23-0

4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B14265562
CAS No.: 138452-23-0
M. Wt: 225.28 g/mol
InChI Key: GCUXNGGORSXLSG-UHFFFAOYSA-N
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Description

4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core and a dimethylaminophenyl group. This compound is known for its vibrant color and is often used in the dye industry. It has various applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with cyclohexanone. The reaction is usually carried out in the presence of a base such as piperidine and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with enzymes and proteins, altering their activity. For example, it inhibits reduced NADPH oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can affect cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its vibrant color and stability make it particularly valuable in the dye industry .

Properties

CAS No.

138452-23-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H15NO/c1-16(2)14-7-3-12(4-8-14)11-13-5-9-15(17)10-6-13/h3-11H,1-2H3

InChI Key

GCUXNGGORSXLSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C=CC(=O)C=C2

Origin of Product

United States

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